molecular formula C17H19N7O B2999304 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396673-38-3

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2999304
CAS No.: 1396673-38-3
M. Wt: 337.387
InChI Key: PJQJDIITQKGTCX-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide” is a complex organic molecule. It is related to a class of compounds known as benzotriazoles . Benzotriazoles have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies .


Synthesis Analysis

Benzotriazoles can be synthesized through various methods. In one study, twenty-one benzotriazoles were synthesized, and half of them were reported for the first time . Another study successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .


Molecular Structure Analysis

The molecular structure of benzotriazoles can be established by NMR and MS analysis . The binding mode of these compounds can be simulated using docking methods .


Chemical Reactions Analysis

Benzotriazoles have shown considerable activity against human cancer cell lines . Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazoles can be determined by spectroscopic methods (IR, 1H NMR, mass spectroscopy) and elemental analysis . The interconversion of different redox states can be studied using solid-state electrochemical and in situ spectroelectrochemical methods .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds incorporating thiadiazole, pyrimidine, and other moieties have been synthesized for various applications, including as insecticidal agents against pests like the cotton leafworm (Spodoptera littoralis). These compounds are identified through various spectroscopic techniques and have potential applications in agriculture and pest control (Fadda et al., 2017).

Antitumor Activity

Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized and evaluated for their antitumor activity. Some compounds have shown promising inhibitory effects on different cancer cell lines, highlighting their potential in cancer research and therapy (Albratty et al., 2017).

Antimicrobial Studies

New pyridine derivatives have been synthesized and screened for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents in response to growing antibiotic resistance, indicating potential applications in medical and pharmaceutical research (Patel & Agravat, 2007).

Anti-Inflammatory and Anticancer Activity

Compounds combining benzothiazole, pyrimidine, and piperazine nucleuses have been synthesized and evaluated for anticancer and anti-inflammatory activity. This research direction underscores the compound's utility in developing new therapeutic agents for treating inflammation and cancer (Ghule, Deshmukh, & Chaudhari, 2013).

Analgesic and Antiparkinsonian Activities

Substituted pyridine derivatives derived from 2-chloro-6-ethoxy-4-acetylpyridine have been investigated for their analgesic and antiparkinsonian activities. These findings open avenues for the development of new treatments for pain management and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Mechanism of Action

Target of Action

The compound, also known as 2-(benzotriazol-1-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide, is primarily used in the field of organic electronics, specifically as a p-type semiconductor in organic field-effect transistors (OFETs) . The primary targets of this compound are the electron-donating and electron-withdrawing fragments within the OFET devices .

Mode of Action

The compound operates through a Donor–π–Acceptor–π–Donor mechanism, where it facilitates intramolecular charge transfer (ICT) from the electron-donating to the electron-withdrawing fragments . The planarity of the structure and the good intramolecular charge transfer play a critical role in its application as a semiconductor .

Biochemical Pathways

The compound affects the biochemical pathways involved in the operation of OFET devices. It influences the electronic structures of these devices, aiming to develop low-band gap semiconductors with high charge-carrier mobilities . The compound also impacts how molecules or polymer chains assemble in the solid state, which is governed by intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces .

Result of Action

The compound’s action results in its application as a p-type semiconductor in OFET devices . It contributes to the development of low-band gap semiconductors with high charge-carrier mobilities . Furthermore, it influences the self-assembly and final morphologies of the aggregates, leading to better and more reproducible device performance .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the physical state of the device it is used in and the presence of other molecules or polymer chains . For instance, one-dimensional (1D) organic semiconductors, due to their confined sizes and unique shapes, have proven to exhibit novel properties . The more ordered packing structures in 1D crystalline organic semiconductors lead to relatively better and more reproducible device performance .

Future Directions

Benzotriazoles and their hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and research are needed to fully understand their potential and applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c25-17(11-24-14-7-3-2-6-13(14)21-22-24)20-15-10-16(19-12-18-15)23-8-4-1-5-9-23/h2-3,6-7,10,12H,1,4-5,8-9,11H2,(H,18,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQJDIITQKGTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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